An In-depth Technical Guide to the Mechanism of Action of PND-1186 (VS-4718)
An In-depth Technical Guide to the Mechanism of Action of PND-1186 (VS-4718)
Introduction
PND-1186, also identified as VS-4718, is a potent, selective, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors.[4][5][6] Its overexpression and elevated activity are strongly associated with tumor progression, metastasis, and survival.[4][5] PND-1186 functions as an ATP-competitive inhibitor, targeting the kinase domain of FAK to disrupt its function.[6][7] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
The primary mechanism of PND-1186 is the direct inhibition of FAK's enzymatic activity. In normal cellular processes, the binding of integrins to the extracellular matrix triggers the autophosphorylation of FAK at tyrosine residue 397 (Tyr-397).[8] This event is a critical activation step, creating a high-affinity binding site for Src-family kinases and other signaling proteins containing SH2 domains.[7][8]
PND-1186 binds to the ATP-binding pocket within the FAK kinase domain, preventing the transfer of phosphate and thereby inhibiting this crucial autophosphorylation at the Tyr-397 site.[4][7][9] This blockade abrogates the recruitment and activation of downstream signaling effectors, effectively shutting down the FAK signaling cascade at its origin.
Figure 1: Core mechanism of PND-1186 action.
Quantitative Data on Inhibitory Activity
PND-1186 demonstrates high potency against FAK in both enzymatic and cellular assays. Its inhibitory concentration (IC50) varies depending on the experimental context.
| Assay Type | Target | IC50 Value | Reference(s) |
| In Vitro Kinase Assay | Recombinant FAK | 1.5 nM | [2][3][4][8] |
| Cellular Assay | FAK in breast carcinoma cells (inhibition of pY397) | ~100 nM (0.1 µM) | [1][4][5][8][9] |
| Cellular Panel Assay | Median across pediatric tumor cell lines | 1.22 µM | [3][10] |
Downstream Signaling and Cellular Consequences
The inhibition of FAK by PND-1186 triggers a cascade of downstream effects that collectively contribute to its anti-tumor activity. A key consequence is the selective induction of apoptosis in tumor cells grown in three-dimensional (3D) or anchorage-independent conditions.[4][5][8]
-
Inhibition of Survival Signaling: In adherent 2D cultures, PND-1186 has minimal impact on cell proliferation.[5][9] However, in non-adherent conditions (e.g., spheroids or soft agar), which mimic aspects of a tumor microenvironment, FAK inhibition by PND-1186 prevents the phosphorylation of downstream substrates like p130Cas.[5][8] The disruption of this FAK-p130Cas survival pathway leads to the activation of caspase-3 and subsequent apoptosis.[4][5][8]
-
Reduction of Cell Motility and Metastasis: FAK is a central regulator of cell migration. PND-1186 has been shown to inhibit breast carcinoma cell motility in a dose-dependent manner.[4][8] Preclinical studies demonstrate that oral administration of PND-1186 significantly decreases spontaneous breast-to-lung metastasis.[9]
-
Targeting of Cancer Stem Cells (CSCs): FAK signaling is implicated in the maintenance of CSCs. PND-1186 preferentially targets breast CSCs and can inhibit the Wnt/β-catenin signaling pathway, which is crucial for CSC self-renewal.[11]
-
Modulation of the Tumor Microenvironment: PND-1186 can reduce tumor-associated inflammation by decreasing the infiltration of leukocytes.[9] It also has the potential to affect angiogenesis, as nuclear FAK is involved in regulating the formation of new blood vessels.[4]
Figure 2: Downstream cellular effects of FAK inhibition by PND-1186.
Experimental Protocols
The characterization of PND-1186's mechanism of action has been elucidated through a variety of key experiments.
1. In Vitro FAK Kinase Activity Assay
-
Objective: To determine the direct inhibitory effect of PND-1186 on FAK's enzymatic activity.
-
Methodology: The catalytic domain of FAK (amino acids 411-686) is expressed as a GST-fusion protein using a baculovirus system.[6] The kinase activity is measured using an ELISA-based format (K-LISA), where a substrate polymer like poly(Glu:Tyr) is immobilized on microtiter plates.[2] Recombinant FAK, ATP, and varying concentrations of PND-1186 are added to the wells. The level of substrate phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a chemiluminescent substrate. The IC50 is calculated from the resulting dose-response curve.[2]
2. Cellular FAK Autophosphorylation Assay (Western Blot)
-
Objective: To measure the potency of PND-1186 in a cellular context.
-
Methodology: Cancer cell lines (e.g., 4T1 breast carcinoma) are cultured and treated with increasing concentrations of PND-1186 (e.g., 0.1 to 1.0 µM) for a specified time (e.g., 1 hour).[1][4] Cells are then lysed, and protein concentrations are normalized. Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated FAK (pY397) and total FAK.[4][9] HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL) are used for detection. The ratio of pY397-FAK to total FAK is quantified by densitometry to determine the cellular IC50.[4]
3. Anchorage-Independent Growth and Apoptosis Assays
-
Objective: To assess the effect of PND-1186 on tumor cell survival in 3D environments.
-
Methodology:
-
Soft Agar Assay: Cells are suspended in a low-melting-point agarose solution containing growth medium and PND-1186 (e.g., 0.1 µM) and overlaid onto a solidified layer of agarose in a culture dish.[5][8] Colonies are allowed to form over several weeks, after which they are stained and counted to assess anchorage-independent growth.[5]
-
Apoptosis Detection: Cells grown as spheroids or in suspension with and without PND-1186 are harvested. Apoptosis is measured by immunoblotting for activated (cleaved) caspase-3 or by flow cytometry after staining with Annexin V and a viability dye.[5][8][9]
-
4. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor and anti-metastatic efficacy of PND-1186 in a living organism.
-
Methodology:
-
Tumor Implantation: Murine breast carcinoma cells (e.g., 4T1 or MDA-MB-231) are injected either subcutaneously into the flank or orthotopically into the mammary fat pad of immunodeficient or syngeneic mice.[8][9]
-
Drug Administration: Once tumors are established, mice are treated with PND-1186 or a vehicle control. Administration can be via intraperitoneal (i.p.) injection, oral gavage (p.o.), or ad libitum in drinking water.[2][8][9]
-
Efficacy Measurement: Tumor volume is measured regularly. At the end of the study, primary tumors are excised and weighed.[9] Lungs and other organs are harvested to enumerate metastatic lesions.[9] Tumor tissue is analyzed via immunohistochemistry for markers of apoptosis (e.g., TUNEL staining) and FAK inhibition (pY397-FAK).[9]
-
Figure 3: Workflow for a preclinical in vivo xenograft study.
Conclusion
PND-1186 is a highly specific FAK inhibitor that disrupts tumor cell survival, motility, and metastasis. Its mechanism is centered on the ATP-competitive inhibition of FAK autophosphorylation at Tyr-397. This action is particularly effective at inducing apoptosis in cancer cells under anchorage-independent conditions, a hallmark of malignancy. By downregulating key survival pathways and impacting the cancer stem cell population, PND-1186 demonstrates significant potential as a therapeutic agent for solid tumors. The detailed experimental protocols outlined provide a robust framework for its continued investigation and development in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial testing of VS-4718, a novel inhibitor of focal adhesion kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
